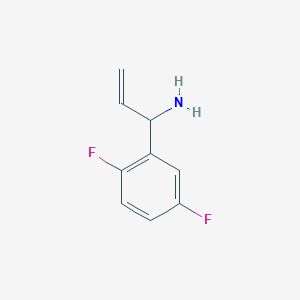
1-(2,5-Difluorophenyl)prop-2-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H9F2N and a molecular weight of 169.17 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine moiety. It is primarily used in research and development within various scientific fields.
Méthodes De Préparation
The synthesis of 1-(2,5-Difluorophenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde and propargylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The aldehyde group of 2,5-difluorobenzaldehyde reacts with the amine group of propargylamine to form an imine intermediate.
Analyse Des Réactions Chimiques
1-(2,5-Difluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)prop-2-EN-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,5-Difluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s difluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
1-(2,5-Difluorophenyl)prop-2-EN-1-amine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)prop-2-EN-1-amine: Similar structure but with fluorine atoms at different positions.
1-(3,5-Difluorophenyl)prop-2-EN-1-amine: Another isomer with fluorine atoms at the 3 and 5 positions.
1-(2,6-Difluorophenyl)prop-2-EN-1-amine: Fluorine atoms at the 2 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H9F2N |
|---|---|
Poids moléculaire |
169.17 g/mol |
Nom IUPAC |
1-(2,5-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2 |
Clé InChI |
DEOQYXPAHXRVEY-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=C(C=CC(=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


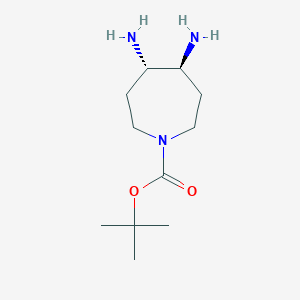
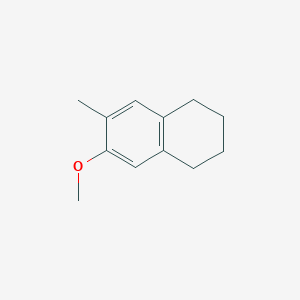
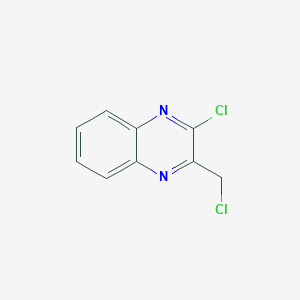
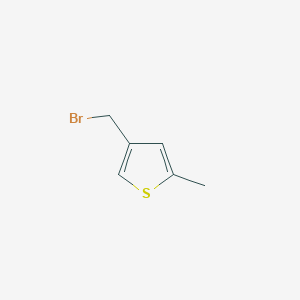
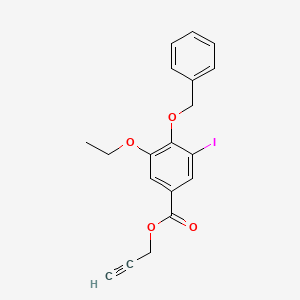
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
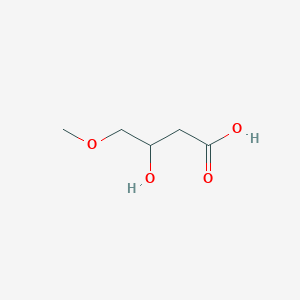
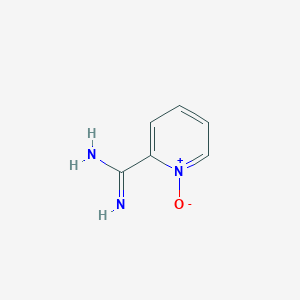
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13026769.png)
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
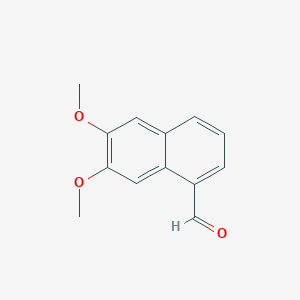
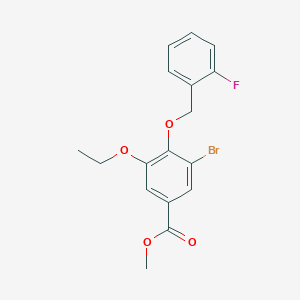
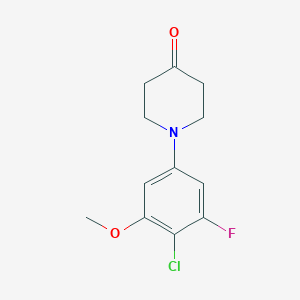
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
